molecular formula C11H18Cl2N4O B1402455 N-(azepan-4-yl)pyrazine-2-carboxamide dihydrochloride CAS No. 1361111-55-8

N-(azepan-4-yl)pyrazine-2-carboxamide dihydrochloride

Cat. No.: B1402455
CAS No.: 1361111-55-8
M. Wt: 293.19 g/mol
InChI Key: DWAFPBJVWOWIKF-UHFFFAOYSA-N
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Description

N-(azepan-4-yl)pyrazine-2-carboxamide dihydrochloride is a heterocyclic compound with a molecular formula of C12H19Cl2N3O2 and a molecular weight of 316.21 g/mol. This compound is known for its wide range of biological and industrial activities, making it a promising candidate for various applications.

Scientific Research Applications

N-(azepan-4-yl)pyrazine-2-carboxamide dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound has shown potential in biological studies, particularly in the development of antitubercular agents.

    Medicine: It is being investigated for its potential use in the treatment of tuberculosis and other bacterial infections.

    Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.

Mechanism of Action

While the specific mechanism of action for Pyrazine-2-carboxylic acid azepan-4-ylamide dihydrochloride is not mentioned, pyrazinamide, a similar compound, is an important first-line drug used in shortening TB therapy . The detection of pyrazinoic acid (POA), the metabolite produced by the deamidation of pyrazinamide, is a good predictor for pyrazinamide resistance .

Safety and Hazards

The safety data sheet for Pyrazine-2-carboxylic acid, a similar compound, suggests that it should be handled with care. Contact with skin and eyes should be avoided, and contaminated clothing and gloves should be removed and washed before reuse . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, do not induce vomiting and get medical attention .

Preparation Methods

The synthesis of pyrazine-2-carboxylic acid azepan-4-ylamide dihydrochloride typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to yield the corresponding acyl chloride. This acyl chloride is then treated with azepan-4-ylamine to form the desired amide . The Yamaguchi reaction, which involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine, can also be used to synthesize pyrazinamide analogues .

Chemical Reactions Analysis

N-(azepan-4-yl)pyrazine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-(azepan-4-yl)pyrazine-2-carboxamide dihydrochloride can be compared with other similar compounds, such as:

    Pyrazinamide: A first-line antitubercular drug that also targets mycolic acid synthesis.

    Pyrrolopyrazine derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The uniqueness of pyrazine-2-carboxylic acid azepan-4-ylamide dihydrochloride lies in its specific structural features and its potential for diverse applications in various fields.

Properties

IUPAC Name

N-(azepan-4-yl)pyrazine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.2ClH/c16-11(10-8-13-6-7-14-10)15-9-2-1-4-12-5-3-9;;/h6-9,12H,1-5H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAFPBJVWOWIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)NC(=O)C2=NC=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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